KEA1-97
CAS No.: 2138882-71-8
Cat. No.: VC0531670
Molecular Formula: C15H9Cl2FN4
Molecular Weight: 335.16
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2138882-71-8 |
---|---|
Molecular Formula | C15H9Cl2FN4 |
Molecular Weight | 335.16 |
IUPAC Name | 4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine |
Standard InChI | InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22) |
Standard InChI Key | DUROVTLUQOYUPH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
KEA1-97 is a dichlorotriazine-based covalent ligand with selective binding properties. The compound bears the CAS number 2138882-71-8 and possesses a defined chemical structure with specific properties essential for its biological activity.
Physicochemical Characteristics
KEA1-97 has a molecular formula of C₁₅H₉Cl₂FN₄ and a molecular weight of 335.16 g/mol . The compound contains a dichlorotriazine reactive warhead that is critical for its binding to thioredoxin . This reactive group enables KEA1-97 to covalently modify its target protein at a specific site. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), with reported solubility values of 90-100 mg/mL (approximately 268.53-298.36 mM) .
Property | Value |
---|---|
CAS Number | 2138882-71-8 |
Molecular Formula | C₁₅H₉Cl₂FN₄ |
Molecular Weight | 335.16 g/mol |
Solubility in DMSO | 90-100 mg/mL (268.53-298.36 mM) |
Storage Conditions | Powder: -20°C (3 years) In solution: -80°C (1 year) |
Physical Appearance | Not available |
Mechanism of Action
KEA1-97 exhibits a highly specific mechanism of action that distinguishes it from conventional anticancer compounds that directly inhibit enzyme activities. Instead, it disrupts critical protein-protein interactions that regulate apoptotic pathways.
Thioredoxin-Caspase 3 Interaction
The primary mechanism of KEA1-97 involves disrupting the interaction between thioredoxin (TXN) and caspase-3 . Thioredoxin is known to bind to and inhibit caspase-3, thereby suppressing apoptosis in cells. This interaction represents a potential resistance mechanism in cancer cells, allowing them to evade programmed cell death. By disrupting this interaction, KEA1-97 releases caspase-3 from thioredoxin's inhibitory effect, promoting apoptotic cell death pathways in cancer cells .
Biological Activities
KEA1-97 demonstrates significant biological effects in both in vitro cellular models and in vivo animal studies, with a primary focus on anticancer activities.
In Vitro Studies
In cellular models, particularly in triple-negative breast cancer cells (231MFP), KEA1-97 exhibits multiple biological effects that contribute to its anticancer properties.
At 100 μM concentration, KEA1-97 significantly impairs thioredoxin pulldown of caspase-3 in 231MFP cells, confirming its mechanism of disrupting protein-protein interactions . At lower concentrations (10 μM), when applied for 48 hours, the compound impairs 231MFP cell survival and proliferation under serum-free conditions . Within a shorter timeframe (0-12 hours) at the same concentration, KEA1-97 activates caspase-3/7 and induces apoptotic cell death .
Validation experiments have confirmed the specificity of KEA1-97's action. Stable overexpression of thioredoxin in 231MFP cells led to significant resistance to the survival and proliferation impairments induced by KEA1-97, confirming thioredoxin as the primary target . Additionally, replacement of the dichlorotriazine reactive warhead in KEA1-97 with an unreactive dimethoxytriazine group (creating the analog KEA1-146) prevented binding to thioredoxin and failed to impair cell survival and proliferation, demonstrating the necessity of the reactive warhead for biological activity .
Experimental Condition | Concentration/Dose | Duration | Effect |
---|---|---|---|
In vitro (231MFP cells) | 100 μM | Not specified | Impaired thioredoxin pulldown of caspase-3 |
In vitro (231MFP cells) | 10 μM | 48 hours | Impaired cell survival and proliferation |
In vitro (231MFP cells) | 10 μM | 0-12 hours | Activated caspase-3/7 and induced apoptosis |
In vivo (SCID mice with 231MFP xenografts) | 5 mg/kg (i.p.) | Up to 50 days | Attenuated tumor xenograft growth |
Research Techniques Used to Study KEA1-97
The investigation of KEA1-97 has employed several advanced research techniques to elucidate its mechanism of action, targets, and biological effects.
Chemoproteomics and Activity-Based Protein Profiling
A key technique used in the discovery and characterization of KEA1-97 is activity-based protein profiling (ABPP)-based chemoproteomics . This approach allowed researchers to identify that KEA1-97 targets lysine 72 of thioredoxin. The methodology involved preincubating KEA1-97 or vehicle with 231MFP proteomes prior to labeling with a dichlorotriazine-alkyne probe, followed by copper-catalyzed alkyne azide cycloaddition (CuAAC)-mediated appendage of a biotin-azide tag with isotopic mass tags for quantitative analysis .
Protein Interaction Studies
To validate the disruption of thioredoxin-caspase 3 interaction by KEA1-97, researchers utilized protein pulldown assays. These studies demonstrated that KEA1-97 treatment impaired the ability of thioredoxin to pull down caspase-3 . Similar effects were observed when lysine 72 on thioredoxin was mutated to alanine, confirming the importance of this residue in the protein-protein interaction .
Cell-Based Assays and In Vivo Models
Various cell-based assays were employed to assess the biological effects of KEA1-97, including cell proliferation assays, caspase activation assays, and apoptosis detection methods . For in vivo evaluation, tumor xenograft models in immune-deficient SCID mice were used to assess the antitumorigenic effects of KEA1-97 .
Comparison with Related Compounds
KEA1-97 was identified through a screening of dichlorotriazine-based covalent ligands designed to target triple-negative breast cancer cell survival . A related compound, KEA1-146, which contains a dimethoxytriazine group instead of the dichlorotriazine reactive warhead, was used as a control to demonstrate the importance of the reactive group for biological activity .
Table 3: Comparison of KEA1-97 with the Analog KEA1-146
Feature | KEA1-97 | KEA1-146 |
---|---|---|
Reactive Group | Dichlorotriazine | Dimethoxytriazine |
Binding to Thioredoxin | Yes | No |
Effect on Cell Survival | Impairs survival | No effect |
Effect on Cell Proliferation | Impairs proliferation | No effect |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume